molecular formula C22H24N2O6 B2892336 3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883086-32-6

3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2892336
CAS No.: 883086-32-6
M. Wt: 412.442
InChI Key: LITMUHLDOSVUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a complex organic compound characterized by its unique structure, which includes a methylene bridge connecting two pyridinone rings substituted with hydroxy and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under acidic or basic conditions to form the methylene bridge. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The methylene bridge can be reduced under specific conditions.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could result in the formation of reduced methylene compounds.

Scientific Research Applications

3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, affecting enzyme activity and cellular processes. Its potential antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
  • 3,3’-((4-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
  • 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1-methylpyridin-2(1H)-one)

Uniqueness

The uniqueness of 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-hydroxy-3-methoxyphenyl)methyl]-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-11-8-15(26)19(21(28)23(11)3)18(13-6-7-14(25)17(10-13)30-5)20-16(27)9-12(2)24(4)22(20)29/h6-10,18,25-27H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITMUHLDOSVUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC(=C(C=C2)O)OC)C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.